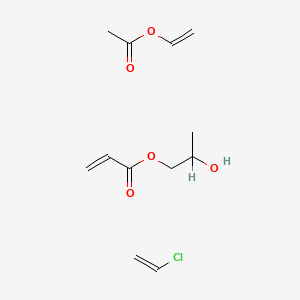
Allyltriacetoxysilane
Vue d'ensemble
Description
Allyltriacetoxysilane is an organosilicon compound with the chemical formula C_9H_14O_6Si. It is a versatile reagent used in organic synthesis, particularly in the modification of surfaces and the formation of carbon-silicon bonds. The compound is characterized by the presence of an allyl group (H_2C=CH-CH_2-) attached to a silicon atom, which is further bonded to three acetoxy groups (CH_3COO-).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allyltriacetoxysilane can be synthesized through the reaction of allyltriethoxysilane with acetic anhydride in the presence of a catalyst. The reaction typically proceeds as follows:
H2C=CH-CH2Si(OEt)3+3(CH3CO)2O→H2C=CH-CH2Si(OAc)3+3EtOAc
where EtOAc is ethyl acetate, a byproduct of the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Allyltriacetoxysilane undergoes several types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds across carbon-carbon double bonds.
Oxidation: Conversion of the allyl group to an epoxide or other oxygen-containing functional groups.
Substitution: Replacement of the acetoxy groups with other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions
Hydrosilylation: Typically catalyzed by platinum or rhodium complexes under mild conditions.
Oxidation: Performed using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Substitution: Conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Oxidation: Yields epoxides or hydroxylated derivatives.
Substitution: Results in the formation of silanes with different substituents, depending on the nucleophile used.
Applications De Recherche Scientifique
Allyltriacetoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of complex organosilicon compounds and as a precursor for the preparation of silicon-based polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants with improved properties.
Mécanisme D'action
The mechanism of action of allyltriacetoxysilane involves the formation of stable carbon-silicon bonds through various chemical reactions. The silicon atom in the compound acts as a central hub for the attachment of different functional groups, allowing for the creation of diverse organosilicon structures. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyltrimethoxysilane: Similar structure but with methoxy groups instead of acetoxy groups.
Allyltriethoxysilane: Contains ethoxy groups instead of acetoxy groups.
Vinyltrimethoxysilane: Features a vinyl group (H_2C=CH-) instead of an allyl group.
Uniqueness
Allyltriacetoxysilane is unique due to the presence of acetoxy groups, which provide distinct reactivity and stability compared to other similar compounds. The acetoxy groups can be easily replaced with other functional groups, making it a versatile reagent for various synthetic applications.
Propriétés
IUPAC Name |
[diacetyloxy(prop-2-enyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6Si/c1-5-6-16(13-7(2)10,14-8(3)11)15-9(4)12/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWQTOZMISADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](CC=C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208014 | |
| Record name | Allyltriacetoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5929-71-5 | |
| Record name | 1,1′,1′′-(2-Propen-1-ylsilylidyne) triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5929-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyltriacetoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyltriacetoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltriacetoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis-](/img/structure/B1617595.png)












